molecular formula C12H10N2O4S B2777926 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid CAS No. 926207-29-6

2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2777926
CAS No.: 926207-29-6
M. Wt: 278.28
InChI Key: MWJXSPGUMYYTQH-UHFFFAOYSA-N
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Description

2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 3-hydroxybenzamido group and at the 4-position with an acetic acid moiety. This structure combines the pharmacophoric properties of thiazole rings (known for their bioactivity in antimicrobial and anticancer agents) with the hydrogen-bonding capacity of the 3-hydroxybenzamide group and the carboxylic acid functionality. The compound’s synthetic pathway typically involves cyclization of thiosemicarbazones with phenacyl bromides, as seen in analogous thiazole derivatives .

Properties

IUPAC Name

2-[2-[(3-hydroxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-9-3-1-2-7(4-9)11(18)14-12-13-8(6-19-12)5-10(16)17/h1-4,6,15H,5H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXSPGUMYYTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group (-NH-C(=O)-C₆H₄-OH) is susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : Protonation of the amide carbonyl facilitates nucleophilic attack by water, yielding 3-hydroxybenzoic acid and 2-(2-amino-1,3-thiazol-4-yl)acetic acid .

  • Basic Hydrolysis : Deprotonation generates a resonance-stabilized intermediate, cleaving the amide bond to produce the same products .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProductsReference
Acidic (HCl, Δ)6M HCl, reflux3-Hydroxybenzoic acid + 2-(2-amino-thiazol-4-yl)acetic acid
Basic (NaOH, Δ)2M NaOH, 80°C3-Hydroxybenzoic acid + 2-(2-amino-thiazol-4-yl)acetic acid

Electrophilic Aromatic Substitution (EAS)

The 3-hydroxybenzamido moiety directs electrophiles to the ortho and para positions of the aromatic ring due to the electron-donating hydroxyl group. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .

  • Sulfonation : Concentrated H₂SO₄ adds a sulfonic acid group at the ortho position .

Table 2: EAS Reactions

ReactionReagentsPositionProductReference
NitrationHNO₃/H₂SO₄, 0–5°Cpara2-[2-(3-Hydroxy-4-nitrobenzamido)-thiazol-4-yl]acetic acid
SulfonationH₂SO₄, 50°Cortho2-[2-(3-Hydroxy-2-sulfobenzamido)-thiazol-4-yl]acetic acid

Decarboxylation of the Acetic Acid Side Chain

The acetic acid group undergoes decarboxylation under thermal or photolytic conditions, forming 2-(2-(3-hydroxybenzamido)-1,3-thiazol-4-yl)methane .

  • Thermal Decarboxylation : Heating at 150–200°C in inert solvents (e.g., toluene) removes CO₂ .

  • Photolytic Decarboxylation : UV light in aqueous medium generates the same product .

Table 3: Decarboxylation Pathways

ConditionReagents/EnvironmentProductReference
ThermalToluene, 180°C2-(2-(3-Hydroxybenzamido)-thiazol-4-yl)methane
PhotolyticH₂O, UV light2-(2-(3-Hydroxybenzamido)-thiazol-4-yl)methane

Functionalization of the Thiazole Ring

The thiazole nitrogen can participate in alkylation or acylation reactions:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form N-methyl derivatives .

  • Acylation : Acetic anhydride acetylates the thiazole nitrogen .

Table 4: Thiazole Ring Modifications

ReactionReagentsProductReference
AlkylationCH₃I, DMF, 25°C2-[2-(3-Hydroxybenzamido)-3-methyl-thiazol-4-yl]acetic acid
Acylation(CH₃CO)₂O, pyridine2-[2-(3-Hydroxybenzamido)-3-acetyl-thiazol-4-yl]acetic acid

Esterification of the Carboxylic Acid Group

The acetic acid moiety reacts with alcohols (e.g., methanol) under acidic catalysis to form esters :

  • Conditions : H₂SO₄, methanol, reflux.

  • Product : Methyl 2-[2-(3-hydroxybenzamido)-1,3-thiazol-4-yl]acetate .

Metal Coordination

The hydroxyl (-OH), carbonyl (C=O), and thiazole nitrogen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .

Key Stability Considerations

  • Photodegradation : The compound is light-sensitive, requiring storage in amber containers .

  • Thermal Stability : Prolonged heating above 150°C accelerates decomposition .

Scientific Research Applications

2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the hydroxybenzamido group’s reactivity contribute to its biological activity. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Hydrogen-Bonding Capacity

The 3-hydroxybenzamido group in the target compound provides two hydrogen-bond donors (-NH and -OH) and one acceptor (-OH), enabling stronger interactions with biological targets compared to non-hydroxylated analogues like 2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]acetic acid . This is critical in drug design for improving binding affinity to proteins or nucleic acids.

Solubility and Bioavailability

The phenolic -OH group enhances aqueous solubility relative to halogenated derivatives (e.g., 4-chloro or bromo substituents in and ). However, this may reduce lipophilicity, necessitating formulation adjustments for optimal bioavailability .

Pharmacological Comparisons

  • Antibacterial : Derivatives like Fenclozic acid () and sulfonamide-containing analogues () show efficacy against Gram-negative bacteria via β-lactamase inhibition .
  • Chelation : The 3-hydroxy group may enable metal chelation, analogous to iron-chelating fragments in compounds like tigemonam (), which could be leveraged in antimicrobial or antiproliferative applications .

Biological Activity

2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid (CAS No. 926207-29-6) is a thiazole-derived compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula: C₁₂H₁₀N₂O₄S
  • Molecular Weight: 278.29 g/mol
  • Structure: The compound contains a thiazole ring, an acetic acid moiety, and a hydroxybenzamide group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • Preliminary studies suggest that compounds with thiazole rings exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is promising based on structural analogs.
  • Anticancer Potential
    • Thiazole derivatives have been reported to possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors.
  • Enzyme Inhibition
    • Some studies indicate that compounds similar to this compound may inhibit enzymes involved in critical metabolic pathways, which could have implications for diseases such as diabetes and cancer.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study evaluated several thiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .
Anticancer Activity Research on thiazole compounds has shown that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Specific derivatives have been linked to reduced cell viability in breast and colon cancer cells .
Enzymatic Activity A related study focused on the inhibition of cyclooxygenase (COX) enzymes by thiazole derivatives, indicating potential anti-inflammatory effects which could complement their anticancer properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
  • Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic processes.

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